2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid
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Overview
Description
2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and a 3-methoxyphenylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3-methoxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclohexanecarboxylic acid+3-Methoxyphenyl isocyanate→2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme interactions and protein binding.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
3-Methoxyphenylboronic acid: Employed in the synthesis of boronic esters and other derivatives.
2-(3’-Methoxyphenyl) Benzimidazole-4-Carboxamide: Known for its medicinal properties.
Uniqueness
2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid is unique due to its specific structure, which combines a cyclohexane ring with a methoxyphenylcarbamoyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Biological Activity
2-(3-Methoxyphenylcarbamoyl)-cyclohexanecarboxylic acid, with the CAS number 301352-85-2, is a compound that has garnered attention for its potential biological activities. This article delves into its biochemical properties, mechanisms of action, and therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₅H₁₉NO₄
- Molecular Weight : 277.32 g/mol
- Structure : The compound features a cyclohexane ring substituted with a carbamoyl group and a methoxyphenyl moiety, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research indicates that compounds structurally related to this acid exhibit significant anticancer properties. For instance, derivatives have shown efficacy against various carcinoma cell lines, including liver and breast cancers. A study highlighted that a related thieno[2,3-d]pyrimidine derivative demonstrated potent cytotoxic effects on human carcinoma cells, suggesting a potential pathway for this compound in cancer therapy .
Aldose Reductase Inhibition
Another area of interest is the inhibition of aldose reductase, an enzyme implicated in diabetic complications. Compounds in this class have been shown to inhibit this enzyme effectively, which could provide therapeutic benefits in managing diabetes-related conditions .
Antimicrobial and Antioxidant Properties
There are indications that this compound may possess antimicrobial and antioxidant properties. Similar compounds have demonstrated the ability to inhibit microbial growth and scavenge free radicals, which could be beneficial in developing new antimicrobial agents .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be proposed based on related compounds:
- Cell Cycle Regulation : It is suggested that similar compounds may induce apoptosis in cancer cells by affecting cell cycle checkpoints, particularly through the PI3K/AKT signaling pathway .
- Enzyme Inhibition : The compound may inhibit specific kinases like protein kinase CK2, which plays a crucial role in cell proliferation and survival .
Case Studies and Research Findings
A selection of studies provides insights into the biological activity of related compounds:
Study | Compound | Findings |
---|---|---|
Snégaroff et al., 2009 | Thieno[2,3-d]pyrimidine derivative | Significant anticancer activity against liver and breast carcinoma cell lines. |
Ogawva et al., 1993 | Aldose reductase inhibitors | Potent inhibition observed; potential therapeutic use in diabetes management. |
Saundane et al., 2012 | Thieno[2,3-d]pyrimidine derivatives | Exhibited promising antimicrobial activities. |
Properties
IUPAC Name |
2-[(3-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-20-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15(18)19/h4-6,9,12-13H,2-3,7-8H2,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWGTYNLVIETLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCCC2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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